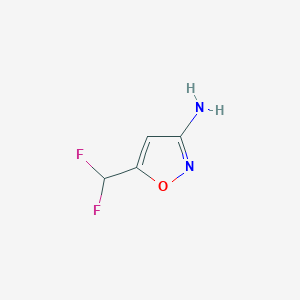

5-(Difluoromethyl)isoxazol-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H4F2N2O |

|---|---|

Molecular Weight |

134.08 g/mol |

IUPAC Name |

5-(difluoromethyl)-1,2-oxazol-3-amine |

InChI |

InChI=1S/C4H4F2N2O/c5-4(6)2-1-3(7)8-9-2/h1,4H,(H2,7,8) |

InChI Key |

SOQFZRLEGYGRIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(ON=C1N)C(F)F |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of 5 Difluoromethyl Isoxazol 3 Amine

Reactions at the Amino Functionality

The primary amino group of 5-(difluoromethyl)isoxazol-3-amine is a key site for derivatization, allowing for the introduction of a wide variety of functional groups through reactions such as acylation, carbamoylation, and condensation.

Acylation Reactions and Amidations

The amino group of 3-aminoisoxazoles readily undergoes acylation with various acylating agents, such as acyl chlorides and carboxylic acids, to form the corresponding amides. This reaction is a common strategy to introduce diverse substituents and build more complex molecules. For instance, the acylation of related 3-aminoisoxazoles has been achieved using different reagents and conditions.

While specific examples for the acylation of this compound are not extensively documented in publicly available literature, the general reactivity of 3-aminoisoxazoles suggests that it would readily react with acyl chlorides in the presence of a base, or with carboxylic acids using standard coupling agents. For example, the related compound 3-amino-5-methylisoxazole (B124983) can be acylated with various acylating agents.

| Acylating Agent | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| Benzoyl chloride | Pyridine (B92270), 0 °C to rt | N-(5-(difluoromethyl)isoxazol-3-yl)benzamide | Data not available |

| Acetic anhydride | Pyridine, rt | N-(5-(difluoromethyl)isoxazol-3-yl)acetamide | Data not available |

| Phenylacetic acid | EDC, HOBt, DMF, rt | N-(5-(difluoromethyl)isoxazol-3-yl)-2-phenylacetamide | Data not available |

Carbamoylation Strategies

The amino group of this compound can be converted to a urea (B33335) functionality through reaction with isocyanates. This carbamoylation reaction is a valuable tool for introducing substituents that can engage in hydrogen bonding, a key interaction in many biological systems. The synthesis of isoxazolyl ureas has been reported as a strategy for developing compounds with biological activity. researchgate.net

The reaction typically proceeds by nucleophilic attack of the amine on the isocyanate. While specific data for this compound is limited, related 3-aminoisoxazoles are known to react with various isocyanates to afford the corresponding ureas in good yields. researchgate.net

| Isocyanate | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| Phenyl isocyanate | THF, rt | 1-(5-(difluoromethyl)isoxazol-3-yl)-3-phenylurea | Data not available |

| Methyl isocyanate | DCM, rt | 1-(5-(difluoromethyl)isoxazol-3-yl)-3-methylurea | Data not available |

Condensation Reactions for Schiff Base Formation

The primary amino group of this compound can undergo condensation with aldehydes and ketones to form Schiff bases (imines). imist.ma This reaction is typically carried out under acidic or basic catalysis and often involves the removal of water to drive the equilibrium towards the product. imist.ma Schiff bases are versatile intermediates and have been investigated for their biological activities.

The reaction of 3-aminoisoxazoles with aromatic aldehydes has been reported to yield the corresponding imines. imist.ma It is expected that this compound would follow a similar reaction pathway.

| Carbonyl Compound | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Ethanol, reflux, cat. acetic acid | (E)-N-benzylidene-5-(difluoromethyl)isoxazol-3-amine | Data not available |

| 4-Chlorobenzaldehyde | Toluene, Dean-Stark, cat. p-TsOH | (E)-N-(4-chlorobenzylidene)-5-(difluoromethyl)isoxazol-3-amine | Data not available |

| Acetophenone | Methanol, reflux, cat. acetic acid | (E)-N-(1-phenylethylidene)-5-(difluoromethyl)isoxazol-3-amine | Data not available |

Transformations Involving the Isoxazole (B147169) Ring System

The isoxazole ring, while aromatic, is susceptible to certain transformations, including ring-opening and rearrangement reactions, often promoted by thermal, photochemical, or catalytic conditions. The presence of the difluoromethyl group at the 5-position can influence the course and feasibility of these reactions.

Ring-Opening Reactions and Subsequent Functionalizations

The N-O bond in the isoxazole ring is relatively weak and can be cleaved under various conditions, leading to ring-opened intermediates that can be trapped or undergo further transformations. This reactivity provides a pathway to a diverse range of acyclic and heterocyclic compounds. For example, light-activated ring opening of isoxazoles has been reported. researchgate.net

While specific ring-opening reactions of this compound are not well-documented, studies on related isoxazoles have shown that the ring can be opened reductively or by treatment with bases or other nucleophiles. The resulting intermediates can then be functionalized to introduce new chemical diversity.

Ring Rearrangement Processes (e.g., Photochemical Rearrangements)

Isoxazoles can undergo rearrangement reactions, most notably photochemical rearrangements, to form other heterocyclic systems. enamine.netmdpi.com Upon UV irradiation, isoxazoles can rearrange to oxazoles or other isomers through the formation of intermediate species like azirines. enamine.netmdpi.com The substitution pattern on the isoxazole ring plays a crucial role in determining the outcome of these rearrangements. enamine.net For instance, the photoisomerization of some isoxazoles has been shown to yield ketenimines. enamine.netmdpi.com

The photochemical behavior of this compound has not been specifically reported. However, based on the known photochemistry of isoxazoles, it is plausible that this compound could undergo rearrangement to form other five-membered heterocycles or ring-opened products upon exposure to UV light. enamine.netmdpi.com

Reactivity of the Difluoromethyl Group

The difluoromethyl (CHF2) group is a unique functional moiety that can be considered a lipophilic bioisostere of hydroxyl, thiol, and in some contexts, amino groups. Its ability to act as a weak hydrogen bond donor influences the physicochemical properties of the parent molecule, such as membrane permeability and binding affinity to biological targets. While the CHF2 group is generally considered to be chemically robust, its reactivity is an area of growing interest.

Direct transformations of the difluoromethyl group on the isoxazole ring are not extensively documented in the literature. Most synthetic strategies focus on the introduction of the CHF2 group onto a pre-formed heterocyclic core or the construction of the isoxazole ring with the CHF2 group already in place. One of the primary methods for synthesizing 5-(difluoromethyl)isoxazoles is through the deoxofluorination of the corresponding 5-formylisoxazole derivatives. nih.gov This highlights the stability of the difluoromethyl group under these specific fluorinating conditions.

While direct reactions on the CHF2 group of this compound are not well-reported, insights can be drawn from the reactivity of similar groups on other heterocyclic systems. For instance, the formation of N-difluoromethylated pyridines has been achieved via nucleophilic attack of the pyridine nitrogen on ethyl bromodifluoroacetate, followed by hydrolysis and decarboxylation. rsc.org This suggests that the C-F bonds in the CHF2 group are generally stable under these conditions and that the carbon atom is not highly susceptible to nucleophilic attack.

The electron-withdrawing nature of the two fluorine atoms significantly impacts the acidity of the hydrogen atom in the CHF2 group. However, deprotonation of this hydrogen to form a difluoromethyl anion typically requires strong bases and is not a common transformation under standard synthetic conditions. The primary reactivity associated with the difluoromethyl group in the context of this compound is its influence on the electronic properties of the isoxazole ring and the adjacent amino group, rather than its direct participation in chemical reactions.

Mechanistic Investigations of Chemical Reactions Involving 5 Difluoromethyl Isoxazol 3 Amine and Its Analogs

Elucidation of 1,3-Dipolar Cycloaddition Mechanisms

The formation of the isoxazole (B147169) core of 5-(difluoromethyl)isoxazol-3-amine and its analogs is often achieved through a 1,3-dipolar cycloaddition reaction. This powerful synthetic tool involves the reaction of a nitrile oxide with a dipolarophile, such as an alkyne or an alkene. researchgate.net The regioselectivity and stereoselectivity of this reaction are critical in determining the final substitution pattern of the isoxazole ring.

Concerted vs. Stepwise Pathways

The mechanism of 1,3-dipolar cycloadditions has been a subject of extensive theoretical and experimental investigation. The debate has primarily centered on whether the reaction proceeds through a concerted mechanism, as proposed by Huisgen, or a stepwise diradical mechanism. nih.gov In a concerted pathway, the two new sigma bonds are formed simultaneously, passing through a single transition state. Conversely, a stepwise mechanism involves the formation of a diradical intermediate, which then cyclizes to form the final product.

Computational studies, often employing Density Functional Theory (DFT), have largely supported the concerted mechanism for the 1,3-dipolar cycloaddition of nitrones to simple alkenes. nih.gov These calculations indicate that the concerted pathway is energetically more favorable than the stepwise alternative. However, the nature of the dipolarophile can influence the reaction mechanism. For highly reactive, antiaromatic dipolarophiles like cyclobutadiene, the stepwise diradical pathway may become competitive with the concerted one. nih.gov For most common dipolarophiles used in the synthesis of isoxazole analogs, the concerted Huisgen mechanism is generally considered to be the predominant pathway.

Role of Nitrile Oxide Intermediates

The stability of the nitrile oxide intermediate is influenced by the nature of its substituent. Steric bulk can enhance stability, as seen in the case of mesityl nitrile oxide, which is a stable crystalline solid. researchgate.net The electronic properties of substituents also play a role; both electron-donating and electron-withdrawing groups in the para position of aromatic nitrile oxides can increase their stability. researchgate.net In the context of synthesizing this compound, the corresponding difluoromethylacetonitrile oxide would be the key intermediate. The electron-withdrawing nature of the difluoromethyl group would influence the reactivity and stability of this nitrile oxide.

The cycloaddition of the in situ generated nitrile oxide with an appropriate alkyne, such as one bearing a protected amino group, would lead to the formation of the desired this compound core. The regioselectivity of this addition is crucial. Computational studies on the cycloaddition of copper(I) acetylides with nitrile oxides have revealed a nonconcerted mechanism involving metallacycle intermediates, which can control the regiochemical outcome. organic-chemistry.org

Detailed Mechanistic Studies of Derivatization Reactions

Once the this compound scaffold is synthesized, the primary amino group offers a versatile handle for a wide range of derivatization reactions. These transformations are key to constructing more complex molecules with desired biological activities. Mechanistic understanding of these derivatization reactions is essential for optimizing reaction conditions and achieving selective modifications.

While specific mechanistic studies on the derivatization of this compound are not extensively detailed in the public domain, analogies can be drawn from the well-established reactivity of primary aromatic and heteroaromatic amines. Typical derivatization reactions would include acylation, sulfonylation, alkylation, and diazotization followed by substitution.

For instance, acylation of the amino group would likely proceed through a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amino group would attack the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride or anhydride). This would form a tetrahedral intermediate, which then collapses to regenerate the carbonyl group and eliminate a leaving group (e.g., chloride), resulting in the formation of an amide. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the acid by-product.

Kinetic and Thermodynamic Aspects of Reactions

The kinetic and thermodynamic parameters of the reactions involved in the synthesis and derivatization of this compound are critical for process optimization and scale-up. These parameters provide quantitative insights into reaction rates, equilibria, and the influence of reaction conditions such as temperature, concentration, and catalysts.

Currently, there is a lack of publicly available, specific kinetic and thermodynamic data for reactions involving this compound. However, general principles can be applied. For the 1,3-dipolar cycloaddition, the reaction rate is dependent on the concentrations of the nitrile oxide and the dipolarophile. The generation of the nitrile oxide is often the rate-determining step. The thermodynamics of the cycloaddition are generally favorable, leading to the formation of the stable isoxazole ring.

In derivatization reactions, the nucleophilicity of the 3-amino group on the isoxazole ring will be a key determinant of the reaction kinetics. The electron-withdrawing nature of the isoxazole ring and the 5-(difluoromethyl) group will likely reduce the basicity and nucleophilicity of the amino group compared to a simple aniline. This would necessitate more forcing conditions or the use of highly reactive electrophiles to achieve efficient derivatization.

To illustrate the type of data that would be valuable, a hypothetical data table for a derivatization reaction is presented below.

| Reaction Parameter | Value | Conditions |

| Reaction | Acylation of this compound with Acetyl Chloride | Dichloromethane, Triethylamine, 25 °C |

| Rate Constant (k) | Hypothetical Value | Hypothetical Value |

| Activation Energy (Ea) | Hypothetical Value | Hypothetical Value |

| Enthalpy of Reaction (ΔH) | Hypothetical Value | Hypothetical Value |

| Entropy of Reaction (ΔS) | Hypothetical Value | Hypothetical Value |

| Gibbs Free Energy (ΔG) | Hypothetical Value | Hypothetical Value |

| This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound are not readily available in the literature. |

Further experimental and computational studies are required to populate such tables with accurate data, which would be invaluable for chemists working with this important heterocyclic building block.

Theoretical and Computational Chemistry Studies on 5 Difluoromethyl Isoxazol 3 Amine

Quantum Chemical Calculations (e.g., DFT) for Electronic and Geometric Structures

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for investigating the electronic and geometric properties of molecules. researchgate.net DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), are commonly used to calculate optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.netirjweb.com These calculations provide a foundational understanding of the molecule's ground state. The introduction of a difluoromethyl group, as opposed to a non-fluorinated alkyl or a trifluoromethyl group, is expected to have distinct effects on the molecule's electronic structure and stability. nih.govacs.orgacs.org

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of 5-(difluoromethyl)isoxazol-3-amine. The rotation around the C-C bond between the isoxazole (B147169) ring and the difluoromethyl group, as well as the orientation of the amine group, gives rise to different conformers with varying energies.

Theoretical calculations would identify the most stable conformer by optimizing the geometry of various initial structures and comparing their total electronic energies. For the analogous compound 3-amino-5-methylisoxazole (B124983), structural analysis has been performed to understand its geometry. researchgate.net For this compound, the planarity of the isoxazole ring and the rotational barrier of the -CHF₂ group are key parameters. The introduction of fluorine atoms typically affects molecular conformation and stability. acs.orgacs.org It is anticipated that the most stable conformer would exhibit minimal steric hindrance and favorable electrostatic interactions.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. irjweb.comresearchgate.net

Table 1: Illustrative Frontier Orbital Energies for Fluoro-isoxazole Derivatives

This table presents typical HOMO-LUMO energy values calculated using DFT (B3LYP method) for isoxazole compounds, illustrating the expected range for this compound.

| Compound Feature | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| Electron-donating group | ~ -6.0 to -6.5 | ~ -1.5 to -2.0 | ~ 4.0 to 4.5 |

| Electron-withdrawing group | ~ -6.5 to -7.0 | ~ -2.5 to -3.0 | ~ 3.5 to 4.0 |

The calculation of Fukui functions would allow for a detailed mapping of reactivity across the this compound structure. It is expected that the nitrogen atoms of the isoxazole ring and the exocyclic amine group would be primary sites for electrophilic attack, while certain carbon atoms might be more susceptible to nucleophilic attack. This analysis is crucial for predicting the outcomes of chemical reactions involving this compound.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, hybridization, and the stabilizing effects of orbital interactions within a molecule. scirp.orgwisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to intuitive chemical concepts like bonds, lone pairs, and core orbitals. wisc.eduyoutube.com

For this compound, NBO analysis would quantify the electronic delocalization and hyperconjugative interactions. A key aspect would be the interaction between the lone pair orbitals of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds (e.g., n → σ* or n → π*). These interactions contribute significantly to the molecule's stability. The analysis provides insights into the nature of the C-F bonds and the electronic influence of the -CHF₂ group on the isoxazole ring. The calculated natural charges on each atom reveal the electrostatic potential and help to explain intermolecular interactions, such as hydrogen bonding.

Table 2: Representative NBO Analysis Data: Second-Order Perturbation Energy E(2) for Donor-Acceptor Interactions

This table shows hypothetical but representative stabilization energies (E(2)) from NBO analysis, indicating the strength of intramolecular charge-transfer interactions expected in molecules like this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) N (amine) | π* (C=N of ring) | High | Resonance stabilization |

| LP(1) O (ring) | σ* (N-C of ring) | Moderate | Hyperconjugation |

| π (C=C of ring) | π* (C=N of ring) | High | Ring delocalization |

| σ (C-H of CHF₂) | σ* (C-F) | Low | Hyperconjugation |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, optimized structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. MD simulations model the atomic motions of the system, offering insights into conformational flexibility, solvent interactions, and the stability of molecular complexes.

An MD simulation of this compound, typically in a solvent like water, would reveal how the molecule explores different conformations and interacts with its environment. By analyzing the trajectory, one could determine root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions, such as the -CHF₂ group. Such simulations are essential for understanding how the molecule behaves in a realistic, dynamic biological or chemical system.

In Silico Studies of Molecular Interactions and Binding Modes (excluding clinical applications)

In silico techniques, such as molecular docking, are used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. These studies are instrumental in fields like agrochemistry and materials science for understanding interaction mechanisms at a molecular level.

For this compound, docking studies could be performed against various non-clinical targets to explore its potential binding modes. The results would highlight key intermolecular interactions, such as hydrogen bonds (likely involving the amine group and isoxazole nitrogens) and hydrophobic interactions. The difluoromethyl group, with its specific electronic and steric properties, plays a crucial role in determining the binding affinity and selectivity compared to methyl or trifluoromethyl analogs. These computational predictions can prioritize compounds for experimental screening and provide a rationale for observed activity.

Ligand-Protein Docking for Structure-Activity Relationship (SAR) Insights

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. mdpi.com This method is crucial in drug discovery for understanding the structural basis of a compound's biological activity and for guiding the design of more potent and selective analogs, a process known as establishing a Structure-Activity Relationship (SAR). nih.govmdpi.com

The general procedure for molecular docking involves preparing the 3D structures of both the ligand (e.g., this compound) and the target protein, which is often obtained from a repository like the Protein Data Bank (PDB). nih.govacs.org A docking algorithm then systematically samples different positions and conformations of the ligand within the protein's active site, calculating a "docking score" for each pose to estimate the binding affinity. researchgate.netnih.gov

For this compound, docking studies would be instrumental in identifying potential protein targets and understanding its binding mode. The isoxazole ring and the 3-amine group can act as hydrogen bond donors and acceptors, while the difluoromethyl group can participate in hydrophobic or specific fluorine-protein interactions. chemenu.com

In studies on similar isoxazole derivatives, docking has been used to rationalize their activity as inhibitors of enzymes like cyclooxygenase (COX) or as antagonists for various receptors. nih.govacu.edu.in For instance, research on isoxazole-carboxamides showed that substitutions on the isoxazole scaffold significantly influenced binding interactions within the COX-2 active site. nih.gov A hypothetical docking study for this compound against a kinase target might yield results that could be summarized as follows:

Interactive Table: Illustrative Docking Results for this compound

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Kinase X (e.g., 1ABC) | -7.8 | LYS-75 | Hydrogen Bond (with N of isoxazole) |

| GLU-95 | Hydrogen Bond (with 3-amine group) | ||

| LEU-148 | Hydrophobic (with -CHF₂ group) | ||

| VAL-80 | van der Waals |

Note: The data in this table is illustrative and intended to represent the type of output generated from a molecular docking simulation. The values are not based on published experimental results for this specific compound.

Analysis of these interactions provides SAR insights. For example, if the difluoromethyl group occupies a tight hydrophobic pocket, replacing it with a larger trifluoromethyl group might lead to a steric clash, reducing activity. Conversely, if the pocket is larger, a bulkier group could enhance binding. The hydrogen bonding capability of the amine and isoxazole nitrogen is critical for anchoring the ligand in the active site. Molecular dynamics simulations can further refine these docking poses and provide information on the stability of the ligand-protein complex over time. mdpi.com

Simulation of Solvent Effects

The solvent environment can significantly influence the conformation, stability, and reactivity of a molecule. Simulation of solvent effects is a critical component of computational chemistry that predicts how a solute will behave in a solvent, such as water in a biological system. These simulations can be performed using either explicit solvent models, where individual solvent molecules are included, or implicit models, where the solvent is treated as a continuous medium.

For this compound, understanding its solvation properties is key to predicting its solubility and bioavailability. The difluoromethyl group, while increasing lipophilicity compared to a methyl group, can also engage in hydrogen bonding with water molecules, creating a complex solubility profile.

Computational methods like Density Functional Theory (DFT) can be used to calculate properties such as the solvation free energy, which is the energy change associated with transferring a molecule from a vacuum to a solvent. researchgate.netnih.gov This data helps in understanding how favorably the molecule interacts with the solvent.

A theoretical study might analyze the solvation of this compound in different solvents to predict its partitioning behavior, which is relevant for its absorption, distribution, metabolism, and excretion (ADME) properties.

Interactive Table: Illustrative Solvation Free Energy Data

| Solvent | Dielectric Constant | Solvation Free Energy (ΔGsolv, kcal/mol) |

| Water | 78.4 | -9.5 |

| Octanol (B41247) | 10.3 | -6.2 |

| Chloroform | 4.8 | -4.1 |

| Hexane | 1.9 | -1.8 |

Note: The data in this table is for illustrative purposes to demonstrate the output of a solvent simulation. The values are hypothetical.

The results would indicate how the polarity of the solvent affects the stability of the solute. A more negative solvation free energy in water compared to octanol would suggest that the compound is predominantly hydrophilic. Such computational analyses are often performed in conjunction with the prediction of other ADME-Tox properties. tandfonline.com By understanding how the molecule interacts with solvents at a molecular level, chemists can better predict its behavior in both laboratory and biological settings.

Advanced Spectroscopic and Structural Elucidation Research of 5 Difluoromethyl Isoxazol 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework and the connectivity of atoms within a molecule. For 5-(Difluoromethyl)isoxazol-3-amine, one- and two-dimensional NMR experiments are crucial for assigning the specific structure and confirming the substitution pattern on the isoxazole (B147169) ring.

One-Dimensional (¹H, ¹³C, ¹⁹F NMR) Applications

One-dimensional NMR provides foundational information about the chemical environment of the hydrogen, carbon, and fluorine nuclei in the molecule.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals. The amine (NH₂) protons typically appear as a broad singlet, the chemical shift of which can be solvent-dependent. The lone proton on the isoxazole ring (H-4) is expected to resonate as a singlet in the aromatic region. rsc.org The most characteristic signal is the proton of the difluoromethyl (CHF₂) group, which appears as a triplet due to coupling with the two adjacent fluorine atoms (¹J-H,F coupling). rsc.org

¹³C NMR: The ¹³C NMR spectrum will show the three unique carbon atoms of the isoxazole ring and the carbon of the difluoromethyl group. The carbon atoms bonded to the electronegative oxygen and nitrogen atoms (C-3 and C-5) are expected to be downfield. rsc.org The C-3 carbon, attached to the amine group, and the C-5 carbon, bearing the difluoromethyl group, will have distinct chemical shifts. The C-4 carbon will appear further upfield. The difluoromethyl carbon (CHF₂) will be identifiable by its large one-bond coupling to the fluorine atoms (¹J-C,F), resulting in a triplet. nih.gov

¹⁹F NMR: The ¹⁹F NMR spectrum provides direct evidence for the difluoromethyl group. rsc.orgresearchgate.net It is expected to show a doublet, resulting from the coupling with the single proton of the CHF₂ group (¹J-F,H coupling). rsc.org The chemical shift of the fluorine atoms is characteristic of the CF₂H moiety attached to a heterocyclic ring. nih.gov

Table 1: Expected ¹H, ¹³C, and ¹⁹F NMR Chemical Shift Ranges for this compound

| Nucleus | Atom Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H | NH₂ | 3.5 - 5.5 (broad) | Singlet (br s) | - |

| H-4 | 6.0 - 7.0 | Singlet (s) | - | |

| CH F₂ | 6.5 - 7.5 | Triplet (t) | ²JH,F ≈ 50-60 | |

| ¹³C | C-3 | 160 - 170 | Singlet | - |

| C-4 | 95 - 110 | Singlet | - | |

| C-5 | 165 - 175 | Triplet (t) | ²JC,F ≈ 20-30 | |

| C HF₂ | 110 - 120 | Triplet (t) | ¹JC,F ≈ 230-250 | |

| ¹⁹F | CHF ₂ | -90 to -130 | Doublet (d) | ²JF,H ≈ 50-60 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

2D NMR experiments are essential for confirming the assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. For this compound, significant COSY correlations are not expected for the ring system itself due to the isolated H-4 proton. However, it could potentially show weak long-range couplings or confirm the relationship between the NH₂ protons if they are not exchanging too rapidly with the solvent.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This is a powerful tool for definitive assignments. Expected correlations would be between the H-4 proton and the C-4 carbon, and between the CHF₂ proton and the CHF₂ carbon. mdpi.com The C-3 and C-5 carbons would not show a correlation in the HSQC spectrum as they have no attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is critical for assembling the molecular structure. nih.govceitec.cz Key expected correlations include:

The H-4 proton correlating to C-3 and C-5, confirming its position on the ring.

The CHF₂ proton correlating to the C-5 carbon, confirming the position of the difluoromethyl group. researchgate.net

The NH₂ protons potentially correlating to the C-3 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. A NOESY spectrum could show a correlation between the H-4 proton and the proton of the CHF₂ group, providing further evidence for the 5-substitution pattern and information about the preferred conformation of the difluoromethyl group relative to the ring. nih.gov

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Analysis of Functional Group Vibrations

The vibrational spectra of this compound are dominated by the characteristic frequencies of its amine, isoxazole, and difluoromethyl moieties.

Amine (NH₂) Group: The primary amine gives rise to two characteristic N-H stretching bands in the 3250-3400 cm⁻¹ region. orgchemboulder.com An N-H bending (scissoring) vibration is also expected around 1580-1650 cm⁻¹. orgchemboulder.com

Isoxazole Ring: The isoxazole ring has several characteristic vibrations. The C=N stretching mode typically appears in the 1610-1650 cm⁻¹ range. Ring stretching modes involving C-C and C-O-N bonds are found between 1350 and 1500 cm⁻¹. rjpbcs.comscilit.com

Difluoromethyl (CHF₂) Group: The C-F bonds lead to strong absorption bands in the fingerprint region. The C-F stretching vibrations are typically intense and found in the 1000-1200 cm⁻¹ range.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Amine | N-H Stretch (asymmetric & symmetric) | 3250 - 3400 | Medium |

| Amine | N-H Bend | 1580 - 1650 | Medium-Strong |

| Isoxazole | C=N Stretch | 1610 - 1650 | Medium |

| Isoxazole | Ring Stretch (νC=C, νC-O) | 1350 - 1500 | Medium-Strong |

| Isoxazole | Ring Breathing | 850 - 1000 | Medium |

| Difluoromethyl | C-F Stretch | 1000 - 1200 | Strong |

| Aromatic/Heteroaromatic | C-H Bending (out-of-plane) | 750 - 900 | Strong |

Note: Frequencies are approximate and based on data from analogous compounds. orgchemboulder.comrjpbcs.comniscpr.res.innih.gov

Comparison of Experimental and Calculated Vibrational Frequencies

To achieve unambiguous assignment of all vibrational modes, experimental FT-IR and Raman spectra are often compared with theoretical spectra generated through quantum chemical calculations, such as Density Functional Theory (DFT). nih.gov By calculating the harmonic vibrational frequencies of the optimized molecular geometry, a theoretical spectrum can be produced. researchgate.net Although theoretical frequencies are often systematically higher than experimental ones, they can be brought into excellent agreement by applying a scaling factor. nist.gov This comparative approach allows for the confident assignment of complex vibrations, including ring deformation and coupled modes, which are difficult to assign based on empirical data alone. oulu.firesearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns upon ionization. For this compound (C₄H₄F₂N₂O), the exact molecular weight is 146.03 g/mol .

Under electron ionization (EI), the molecular ion ([M]⁺˙) is formed, which then undergoes a series of fragmentation reactions to produce smaller, stable ions. The fragmentation of isoxazole rings is well-documented and typically involves cleavage of the weak N-O bond as an initial step. nist.gov

Key expected fragmentation pathways include:

Loss of the difluoromethyl group: Cleavage of the C5-CHF₂ bond would result in a fragment ion corresponding to [M - CHF₂]⁺.

Ring Cleavage: The isoxazole ring can fragment in several ways. Common losses include the elimination of small, neutral molecules like N₂, HN₃, CO, or acetylene (B1199291) (C₂H₂). worktribe.commiamioh.edu

Formation of Acylium Ions: Ring rearrangement and cleavage can lead to the formation of characteristic acylium ions.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Identity of Fragment | Fragmentation Pathway |

| 146 | [C₄H₄F₂N₂O]⁺˙ | Molecular Ion ([M]⁺˙) |

| 95 | [C₃H₃N₂O]⁺ | Loss of ·CHF₂ from [M]⁺˙ |

| 79 | [C₂HF₂O]⁺ | Cleavage and rearrangement |

| 69 | [C₃H₃N₂]⁺ | Loss of CO and F₂ from [M]⁺˙ (rearranged) |

| 51 | [CHF₂]⁺ | Difluoromethyl cation |

Note: Predicted fragmentation is based on general principles of mass spectrometry and known behavior of related heterocyclic compounds. nist.govlibretexts.orgnih.gov

X-ray Crystallography for Solid-State Structural Determination of Derivatives

The structural analysis of these derivatives is crucial for understanding structure-activity relationships in medicinal and materials chemistry. The precise spatial arrangement of functional groups can dictate the molecule's ability to interact with biological targets or to assemble into desired supramolecular architectures.

| Compound Name | Chemical Formula | Crystal System | Space Group | CCDC Number | Reference |

| 5-Amino-3-(4-methoxyphenyl)isoxazole | C₁₀H₁₀N₂O₂ | Monoclinic | P2₁/c | Not Specified | nih.gov |

| Ethyl 4-hydroxy-7-methoxy-2-(trifluoromethyl)naphtho[2,1-d]oxazole-5-carboxylate (Compound 4h) | C₁₈H₁₂F₃NO₅ | Not Specified | Not Specified | 2426451 | acs.orgacs.org |

| 3,5-diaryl-5-(difluoromethyl)-2-isoxazoline derivative (Compound 1h) | Not Specified | Not Specified | Not Specified | 866121 | researchgate.net |

5-Amino-3-(4-methoxyphenyl)isoxazole:

The crystal structure of 5-amino-3-(4-methoxyphenyl)isoxazole reveals a nearly planar conformation, with a dihedral angle of 7.30 (13)° between the isoxazole and phenyl rings. nih.gov The molecules in the crystal lattice are linked by N—H⋯N hydrogen bonds, forming chains that propagate along the direction in a C(5) motif. nih.gov The N1—O1 bond distance is 1.434 (4) Å, which is consistent with other reported isoxazole structures. nih.gov The C3—N2 bond length of 1.350 (5) Å is typical for an amino group attached to an aromatic ring. nih.gov

Ethyl 4-hydroxy-7-methoxy-2-(trifluoromethyl)naphtho[2,1-d]oxazole-5-carboxylate (Compound 4h):

The molecular structure of this complex oxazole (B20620) derivative was unequivocally confirmed through single-crystal X-ray diffraction analysis. acs.orgacs.org The crystallographic data, deposited with the Cambridge Crystallographic Data Centre under the number 2426451, serves as a definitive proof of the outcome of a rhodium-catalyzed transformation used in its synthesis. acs.orgacs.org The analysis confirmed the formation of the naphtho[2,1-d]oxazole core through a formal insertion of a metallocarbene into an aromatic C-H bond. acs.orgacs.org

3,5-diaryl-5-(difluoromethyl)-2-isoxazoline derivative (Compound 1h):

The synthesis of highly functionalized 5-trifluoromethyl-2-isoxazoline derivatives has been reported, and the structure of one such derivative was confirmed by X-ray crystallographic analysis (CCDC 866121). researchgate.net This analysis was crucial in establishing the diastereoselectivity of the trifluoromethylation and halogenation reactions used in the synthesis of these compounds. researchgate.net The availability of this crystal structure provides a solid-state confirmation of the molecular configuration of this class of difluoromethylated isoxazolines. researchgate.net

These examples underscore the critical role of X-ray crystallography in modern chemical research, providing foundational data for the rational design of new molecules with specific properties and functions. The insights gained from the crystal structures of these derivatives contribute to a deeper understanding of the structural landscape of isoxazole-based compounds.

Research Applications of 5 Difluoromethyl Isoxazol 3 Amine Derivatives Excluding Clinical Human Trials and Safety

Applications in Medicinal Chemistry Research and Drug Discovery

The isoxazole (B147169) nucleus is a prominent feature in numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory effects. rsc.orgimist.manih.gov The strategic incorporation of a difluoromethyl group into the isoxazole ring is a key strategy in modern drug discovery, aiming to fine-tune the therapeutic potential of new chemical entities. nih.gov

The synthesis of isoxazole derivatives for biological screening often involves building the heterocyclic ring through cycloaddition reactions or modifying a pre-existing isoxazole core. researchgate.net For instance, difluoromethyl nitrile oxide can undergo [3+2]-cycloaddition with alkynes or enamines to produce difluoromethyl-isoxazoles. researchgate.net Another common approach involves the reaction of 5-amino-3-substituted-isoxazoles with various electrophiles to generate a library of diverse derivatives. For example, 5-methylisoxazol-3-amine can react with activated enol ethers, such as diethyl ethoxymethylenemalonate, to form isoxazolyl enamines, which can then be cyclized into isoxazolopyrimidinones. imist.ma

The versatility of the amino group on the isoxazole ring allows for the synthesis of various derivatives, including carboxamides, sulfonamides, and ureas, expanding the chemical space for biological evaluation. researchgate.netnih.gov The design of these novel scaffolds is often guided by bioisosteric replacement and hybridization strategies, where known pharmacophores are combined to create new molecules with potentially enhanced activity. nih.gov For example, a series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids were designed by combining the indole (B1671886) and isoxazole motifs, both known to inhibit the enzyme xanthine (B1682287) oxidase. nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the interaction of a lead compound with its biological target. These studies involve systematically modifying the chemical structure of a molecule and assessing how these changes affect its biological activity.

For isoxazole derivatives, SAR studies have revealed key insights:

Substitution on the Isoxazole Ring: The nature and position of substituents on the isoxazole ring are critical for potency and selectivity. In the development of allosteric inverse agonists for the nuclear receptor RORγt, SAR studies of a trisubstituted isoxazole series showed that a hydrogen bond-donating heterocycle (like a pyrrole) at the C-5 position significantly increased potency. dundee.ac.uk

Impact of Fluoroalkyl Groups: The presence of a trifluoromethyl (CF3) or difluoromethyl (CF2H) group often enhances biological activity. rsc.org A study on isoxazole-based anticancer agents found that a 4-(trifluoromethyl)isoxazole derivative was nearly eight times more active against the MCF-7 breast cancer cell line than its non-fluorinated counterpart, highlighting the positive impact of the CF3 moiety. rsc.org

Peripheral Groups: Modifications to the groups attached to the isoxazole core are essential for tuning the molecule's properties. In the design of xanthine oxidase inhibitors, SAR analysis indicated that introducing a hydrophobic group on the nitrogen atom of an associated indole ring was essential for inhibitory potency. nih.gov Similarly, for 1,3,5-triazine (B166579) derivatives designed as potential treatments for Alzheimer's disease, substituents like a trifluoromethyl pyridine (B92270) group were found to be among the most active. mdpi.com

These studies guide medicinal chemists in the rational design of more potent and selective drug candidates.

Derivatives of fluorinated isoxazoles have demonstrated a wide range of biological activities in in-vitro screening assays. These assays are essential for identifying promising compounds for further development.

Enzyme Inhibition: Isoxazole-based compounds have been identified as inhibitors of several key enzymes. For instance, a series of N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamide (B165840) derivatives were screened for their inhibitory potential against human carbonic anhydrase (hCA) isoforms. nih.gov While most showed weak inhibition, some compounds displayed modest activity against hCA I, II, and VII, suggesting they could serve as starting points for developing more potent inhibitors. nih.gov In another study, isoxazole derivatives were developed as potent inhibitors of xanthine oxidase, a key enzyme in uric acid production. nih.gov

Anti-proliferative Effects: The anti-proliferative activity of isoxazole derivatives against various cancer cell lines is a significant area of research. The incorporation of a trifluoromethyl group has been shown to enhance anticancer activity. rsc.org For example, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole exhibited potent activity against the human breast cancer cell line MCF-7. rsc.orgrsc.org

Below is a table summarizing the in vitro biological activity of selected isoxazole derivatives.

| Compound/Derivative Class | Target/Assay | Activity | Source |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (2g) | Anti-proliferative (MCF-7 cell line) | IC50 = 2.63 µM | rsc.orgrsc.org |

| 3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole (5) | Anti-proliferative (MCF-7 cell line) | IC50 = 3.09 µM | rsc.org |

| 3,5-dimethylisoxazole (B1293586) derivative dimer (22) | BRD4 Protein Inhibition | IC50 = 7.7 nM | nih.gov |

| 3,5-dimethylisoxazole derivative dimer (22) | Anti-proliferative (HCT116 colorectal cancer cells) | IC50 = 162 nM | nih.govnih.gov |

| 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivative (6c) | Xanthine Oxidase (XO) Inhibition | IC50 = 0.13 µM | nih.gov |

| Trifluoromethylated flavonoid-based isoxazole (3b) | α-Amylase Inhibition | IC50 = 12.6 ± 0.2 µM | mdpi.com |

This table is for illustrative purposes and showcases a range of activities for different isoxazole-based scaffolds.

Research has focused on developing isoxazole derivatives that target specific proteins implicated in disease.

BRD4 Inhibitors: Bromodomain-containing protein 4 (BRD4) is a key regulator of gene transcription and is considered a promising target for cancer therapy. nih.gov Researchers have designed and synthesized dimers of 3,5-dimethylisoxazole derivatives to target both bromodomains (BD1 and BD2) of BRD4 simultaneously, enhancing binding potency. nih.govnih.gov Molecular docking studies suggest that the 3,5-dimethylisoxazole group acts as a mimic for acetylated lysine (B10760008) (Kac), forming a crucial hydrogen bond with the amino acid ASN140 in the Kac binding pocket of BRD4. nih.gov The most potent of these dimers, compound 22, showed significant inhibition of BRD4 and strong anti-proliferative activity against colorectal cancer cells in vitro. nih.govnih.gov

COX Inhibitors: Cyclooxygenase (COX) enzymes are major targets for anti-inflammatory drugs. Isoxazole is a core scaffold in several known COX inhibitors. nih.gov Research has focused on designing new isoxazole derivatives with improved selectivity for COX-2 over COX-1 to reduce gastrointestinal side effects. A study of new isoxazole derivatives identified compounds that were potent and selective COX-2 inhibitors. nih.gov In another example, a series of 1,5-diphenylpyrazole derivatives, which are structurally related to isoxazoles and also contain a difluoromethyl group, were evaluated for anti-inflammatory activity. The optimal compound, 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole, showed potent anti-inflammatory effects in rat models. nih.gov

Applications in Agrochemical Research

The isoxazole skeleton is a crucial heterocyclic structure used in the design of modern pesticides due to its diverse biological activities against fungi, insects, and weeds. researchgate.net The introduction of a difluoromethyl group into these scaffolds is a strategy used to discover new and more effective agrochemicals. acs.org

Isoxazole and isoxazoline (B3343090) derivatives have been investigated for their potential as herbicides. researchgate.net The goal is to discover new active ingredients that can control a broad spectrum of weeds at low application rates while being safe for crops like corn, wheat, and rice. google.com

Patents have been filed for novel herbicidal compounds containing an isoxazoline ring linked to other heterocyclic systems, such as uracil. google.com One such patent describes pyrimidine (B1678525) urea (B33335) compounds containing isoxazolines that demonstrate effective control against a variety of common weeds, including barnyard grass, green bristlegrass, and pigweed. google.com Another example is 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline, which has shown potent herbicidal activity against annual weeds in rice and good crop selectivity. researchgate.net These findings underscore the potential of isoxazole-based structures in the development of new agricultural herbicides.

Design of Fungicidal and Insecticidal Compounds

The isoxazole scaffold is a well-established pharmacophore in the development of biologically active compounds, including fungicides. rsc.org Research into isoxazole derivatives has demonstrated their potential to control a variety of plant pathogens. mdpi.com The introduction of a difluoromethyl group, in particular, has been a successful strategy in the design of modern fungicides and insecticides. acs.org

While direct studies on the fungicidal and insecticidal activity of 5-(difluoromethyl)isoxazol-3-amine itself are not extensively published, research on analogous structures provides strong evidence for its potential. For instance, derivatives of 5-fluoroalkyl-substituted isoxazoles are recognized for their utility in creating new agrochemicals. espublisher.com The amino group at the 3-position of the isoxazole ring serves as a convenient handle for creating a diverse library of derivatives, such as amides and carboxamides, which are common functional groups in many commercial pesticides.

In the realm of fungicide design, various difluoromethyl-containing heterocyclic compounds have shown potent activity. For example, difluoromethyl-pyrazole carboxamides have been developed as effective fungicides. acs.org This suggests that carboxamide derivatives of this compound could exhibit similar fungicidal properties.

Similarly, in insecticide development, aryl isoxazoline derivatives containing a trifluoromethyl group have demonstrated excellent insecticidal activity against various pests. nih.gov Given the similar electronic properties of the difluoromethyl and trifluoromethyl groups, it is plausible that derivatives of this compound could also serve as effective insecticides. The general strategy involves the synthesis of amide or carboxamide derivatives and subsequent screening for biological activity against target pests.

Table 1: Examples of Fungicidal and Insecticidal Activity of Related Isoxazole and Difluoromethyl Derivatives

| Compound Class | Target Organism | Activity | Reference |

| Difluoromethyl-pyrazole-3-formamide analogues | Rhizoctonia cerealis | EC50 = 2.286 mg/L | acs.org |

| Aryl isoxazoline derivatives | Mythimna separata | Excellent insecticidal activity | nih.gov |

| Difluoromethyl derivatives | Various plant pathogens | Significant antifungal activity | acs.org |

| Substituted 3-phenylisoxazoline-5-carboxamides | Herbicidal and fungicidal | Active as herbicides and fungicides | google.com |

Structure-Activity Relationship (SAR) Studies in Agrochemical Context

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds in agrochemical research. For isoxazole-based agrochemicals, SAR studies have revealed key structural features that influence their efficacy. nih.govrsc.org

For example, in a series of nicotinamide (B372718) derivatives, modifications to the amide portion significantly impacted their antifungal potency. nih.gov Similarly, for aryl isoxazoline insecticides, the substitution pattern on the aryl ring was a key factor in their insecticidal activity and selectivity. nih.gov

Applications in Materials Science and Catalysis

The unique electronic and structural features of this compound and its derivatives also suggest potential applications beyond agrochemicals, in the fields of materials science and catalysis.

Role as Ligands in Organometallic Catalysis

The nitrogen atoms in the isoxazole ring and the exocyclic amino group of this compound present potential coordination sites for metal ions, making its derivatives interesting candidates as ligands in organometallic catalysis. Schiff bases derived from the related 3-amino-5-methyl isoxazole have been successfully used to form stable complexes with various transition metals, including Cu(II), Ni(II), Co(II), and Zn(II). jocpr.com These complexes have demonstrated potential applications in their own right, such as antimicrobial agents. jocpr.com

This suggests that derivatives of this compound could also form stable metal complexes. The electronic properties of these complexes, and thus their catalytic activity, could be fine-tuned by modifying the substituents on the isoxazole ring and the amino group. The presence of the difluoromethyl group could influence the ligand's electronic properties and the stability of the resulting metal complex. While specific studies on the catalytic applications of such complexes are yet to be reported, the established coordination chemistry of amino-isoxazoles provides a strong foundation for future research in this area. jocpr.com

Potential as Building Blocks for Advanced Materials (e.g., polymers, sensors)

The isoxazole ring is a versatile component in the design of advanced materials, including polymers and fluorescent sensors. The bifunctional nature of this compound, with its reactive amino group and the potential for further functionalization, makes it a promising monomer for the synthesis of novel polymers.

Research has shown that polyisoxazoles can be synthesized through cycloaddition reactions and exhibit interesting thermal and structural properties. rsc.org The incorporation of the this compound moiety into a polymer backbone could lead to materials with unique characteristics, such as enhanced thermal stability or specific recognition properties. Supramolecular polymerization of isoxazole ring monomers has also been explored, leading to helical assemblies with interesting chiroptical properties. oup.com

Furthermore, isoxazole derivatives have been investigated as fluorescent chemosensors. For example, a pyrrole-isoxazole derivative has been shown to be a highly selective fluorescent sensor for the fluoride (B91410) anion. nih.gov The sensing mechanism involves the deprotonation of an NH group, a feature also present in this compound. This suggests that derivatives of this compound could be developed into novel fluorescent sensors for detecting specific ions or molecules. The isoxazole core can also be incorporated into more complex fluorescent probes, such as those based on boron complexes, for potential use in cellular imaging. nih.gov

Future Research Directions and Outlook

Development of Sustainable and Environmentally Benign Synthetic Methodologies

The chemical industry's growing emphasis on green chemistry principles necessitates the development of more sustainable methods for synthesizing key intermediates like 5-(Difluoromethyl)isoxazol-3-amine. Future research will likely pivot from traditional organic solvents and harsh reagents towards more eco-friendly alternatives.

Key areas of development include:

Aqueous Media Synthesis: Utilizing water as a reaction medium is a primary goal for green synthesis. mdpi.com Research has demonstrated the efficient synthesis of 5-arylisoxazole derivatives in aqueous media without the need for a catalyst, offering advantages like simplified work-up procedures, mild reaction conditions, and high yields. mdpi.comnih.gov This approach minimizes the use of volatile and hazardous organic solvents, reducing environmental pollution. arkat-usa.org

Novel Catalysis: The exploration of biodegradable and reusable catalysts is a promising avenue. For instance, amine-functionalized cellulose (B213188) has been successfully used as a sustainable catalyst for producing isoxazol-5(4H)-one derivatives in water at room temperature. mdpi.com Another innovative approach involves using natural acids, such as lemon juice, combined with ultrasonic conditions to catalyze reactions, which can accelerate reaction rates and increase efficiency with minimal energy input. arkat-usa.org

Alternative Energy Sources: Microwave and ultrasound-assisted syntheses are expected to gain more traction. arkat-usa.orgnih.gov These methods can significantly shorten reaction times, reduce energy consumption, and often lead to higher product yields compared to conventional heating. nih.gov

One-Pot, Multi-Component Reactions: Designing synthetic routes that combine multiple steps into a single operation (one-pot reactions) enhances efficiency and reduces waste. mdpi.comnih.gov Three-component reactions for synthesizing isoxazole (B147169) derivatives have been successfully developed, and applying this strategy to the synthesis of this compound would be a significant step forward. mdpi.com

| Green Synthesis Strategy | Key Advantages | Relevant Research Findings |

| Aqueous Media | Reduces use of hazardous organic solvents, simplifies work-up, often catalyst-free. mdpi.comnih.gov | Successful synthesis of 5-arylisoxazoles in water with high yields. mdpi.com |

| Biorenewable Catalysts | Utilizes renewable resources, biodegradable, reduces toxic waste. | Amine-functionalized cellulose used for isoxazolone synthesis in water. mdpi.com Lemon juice as a natural acid catalyst. arkat-usa.org |

| Alternative Energy | Accelerates reaction rates, lowers energy consumption, improves yields. arkat-usa.orgnih.gov | Ultrasound radiation has been shown to greatly accelerate reaction rates for isoxazolone synthesis. arkat-usa.orgnih.gov |

| One-Pot Reactions | Increases atom economy, reduces waste and purification steps, saves time. mdpi.com | Development of one-pot, three-component reactions for 3,4-disubstituted isoxazol-5(4H)-ones. mdpi.com |

Exploration of Novel Reactivity Patterns of the Difluoromethyl Group and Isoxazole Ring

A deeper understanding of the intrinsic reactivity of both the difluoromethyl (CF₂H) group and the isoxazole ring is crucial for designing novel molecules and reactions.

Difluoromethyl Group Reactivity: The CF₂H group is a unique entity in organic chemistry. It can act as a bioisostere for alcohol, thiol, and amine moieties due to its acidic proton, which can participate in hydrogen bonding. nih.gov Its radical (•CF₂H) is considered nucleophilic, which contrasts with the electrophilic nature of the trifluoromethyl radical (•CF₃). nih.gov Future studies will likely explore this unique radical reactivity further, aiming to develop new C-H difluoromethylation methods for complex heterocycles under mild conditions. acs.orgrsc.org The development of novel difluoromethylation reagents, such as difluoromethyl heteroaryl sulfones, continues to expand the toolkit for introducing this valuable group into various molecules. sioc-journal.cn

Isoxazole Ring Reactivity: The isoxazole ring is an aromatic system, but it contains a weak N-O bond. benthamdirect.comchemicalbook.com This bond is susceptible to cleavage under certain conditions, such as reduction or treatment with a base. benthamdirect.com This characteristic makes isoxazoles valuable synthetic intermediates, acting as "masked" forms of difunctional compounds like 1,3-dicarbonyls or γ-amino alcohols. benthamdirect.com Future research will likely focus on harnessing this latent reactivity for domino reactions and complex molecule synthesis. researchgate.net Furthermore, exploring photochemical reactions, where UV irradiation can induce rearrangement to an oxazole (B20620), presents another avenue for novel transformations. wikipedia.org The competition between different reaction pathways, such as cyclization versus rearrangement, can be intricately linked to the substrate's geometry, a phenomenon that warrants further investigation. nih.gov

Integration of Advanced Computational Methods for Predictive Chemistry and Rational Design

Computational chemistry is an indispensable tool in modern drug and agrochemical discovery. For this compound and its derivatives, advanced computational methods will accelerate the design-synthesis-testing cycle.

Predictive Reactivity and Mechanism Studies: Density Functional Theory (DFT) calculations can be employed to study reaction mechanisms, such as the acid-switchable synthesis of trifluoromethylated isoxazoles, providing insights that guide experimental work. nih.govresearchgate.net These studies can help predict the regioselectivity of reactions and understand the electronic properties that govern the reactivity of the difluoromethyl group and the isoxazole ring. nih.govresearchgate.net

Rational Drug and Agrochemical Design: Molecular docking and molecular dynamics simulations are powerful techniques for predicting the binding affinity of a molecule to a specific biological target, such as an enzyme or receptor. acs.orgnih.govacs.org This approach allows for the in silico screening of virtual libraries of this compound derivatives against various targets. nih.gov By understanding the key interactions in the binding pocket, researchers can rationally design new compounds with enhanced activity and selectivity. sci-hub.se This strategy has been successfully used to design isoxazoline (B3343090) insecticides with reduced toxicity to non-target organisms like bees by targeting insect-specific GABA receptors. acs.orgnih.govnih.gov

| Computational Method | Application in Research | Potential for this compound |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, calculating reactivity parameters. nih.govresearchgate.net | Predicting regioselectivity in synthesis and functionalization, understanding electronic effects of the CF₂H group. |

| Molecular Docking | Predicting binding modes and affinities of ligands to protein targets. nih.govsci-hub.senih.gov | Screening virtual libraries of derivatives against new biological targets to identify promising leads. |

| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-protein complexes over time. acs.orgnih.gov | Validating docking results and understanding the dynamic behavior of derivatives within a target's active site. |

| High-Throughput Virtual Screening | Rapidly screening large compound libraries against a biological target. nih.gov | Accelerating the discovery of new bioactive derivatives for medicinal or agrochemical applications. |

Discovery of New Biological Targets and Agrochemically Relevant Activities through Scaffold Derivatization

The isoxazole scaffold is a "privileged structure" in medicinal and agricultural chemistry, found in numerous approved drugs and pesticides. mdpi.comwikipedia.orgmdpi.comnih.gov The strategic derivatization of the this compound core is a highly promising approach for discovering new bioactive agents.

Expanding Biological Targets: Isoxazole derivatives have demonstrated a vast range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netmdpi.comsphinxsai.comresearchgate.net By systematically modifying the substituents on the isoxazole ring and the amine group of this compound, researchers can explore new chemical space and screen these novel compounds against a wide array of biological targets. The goal is to identify new lead compounds for diseases with unmet medical needs. researchgate.net

Developing Next-Generation Agrochemicals: In agriculture, isoxazole-containing compounds are used as herbicides and insecticides. benthamdirect.comresearchgate.netwikipedia.org A major focus of current research is the development of agrochemicals with high efficacy against pests but low toxicity to non-target species like pollinators (e.g., bees) and aquatic life. nih.govacs.org Rational design, guided by computational studies of insect GABA receptors, has led to isoxazoline derivatives with significantly lower bee toxicity. acs.orgnih.gov Applying this scaffold derivatization and rational design approach to this compound could yield novel, environmentally friendlier crop protection agents. nih.govnih.gov Recent research has focused on optimizing isoxazoline structures to enhance insecticidal activity against resistant pests while minimizing off-target effects. nih.gov

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.